
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate, also known as sodium pentobarbital, is a barbiturate drug that acts as a central nervous system depressant. It is commonly used for anesthesia, sedation, and euthanasia in both humans and animals. The drug has been in use since the early 1900s and is still widely used today due to its effectiveness and relatively low cost.
Mécanisme D'action
Sodium pentobarbital works by enhancing the activity of the neurotransmitter GABA, which is responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in brain activity and a sedative effect. The drug also has anticonvulsant properties and can be used to treat seizures.
Biochemical and Physiological Effects
Sodium pentobarbital has a number of biochemical and physiological effects on the body. It can cause respiratory depression, decreased blood pressure, and decreased heart rate. It can also cause muscle relaxation and decreased reflexes. In high doses, the drug can lead to coma and death.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium pentobarbital has several advantages for use in lab experiments. It is a potent sedative and anesthetic, making it useful for studies involving the central nervous system. It is also relatively easy to administer and has a predictable onset and duration of action. However, there are limitations to its use, including the potential for respiratory depression and the need for careful monitoring of vital signs.
Orientations Futures
There are several future directions for research involving Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate pentobarbital. One area of interest is in the development of new drugs that target the GABA receptor, which could lead to more effective treatments for anxiety, insomnia, and other disorders. Another area of research is in the development of new anesthetics that have fewer side effects and a faster onset of action. Additionally, there is ongoing research into the use of this compound pentobarbital for euthanasia and end-of-life care.
Méthodes De Synthèse
Sodium pentobarbital can be synthesized through a multi-step process starting with malonic acid and diethyl malonate. The final step involves reacting the intermediate product with cyclohexanone and Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate ethoxide. The resulting product is then purified and converted into the this compound salt form.
Applications De Recherche Scientifique
Sodium pentobarbital has been widely used in scientific research for its ability to induce anesthesia and sedation in animals. It is commonly used in studies involving the central nervous system, such as sleep research and studies on addiction and drug abuse. The drug is also used in studies on the cardiovascular and respiratory systems, as well as in studies on the effects of various drugs on the body.
Propriétés
Numéro CAS |
17626-59-4 |
|---|---|
Formule moléculaire |
C12H14N2Na2O3 |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
sodium;5-cyclohex-3-en-1-yl-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h3-4,8H,2,5-7H2,1H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clé InChI |
NDSZTDWOFWTSGK-UHFFFAOYSA-M |
SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C2CCC=CC2.[Na+] |
SMILES canonique |
CCC1(C(=O)NC(=O)[N-]C1=O)C2CCC=CC2.[Na+] |
Autres numéros CAS |
17626-59-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



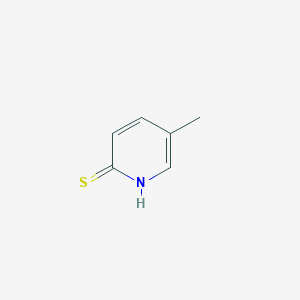
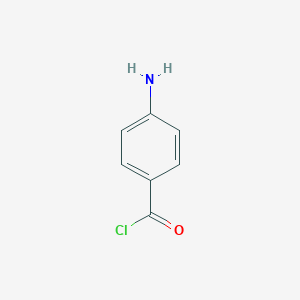
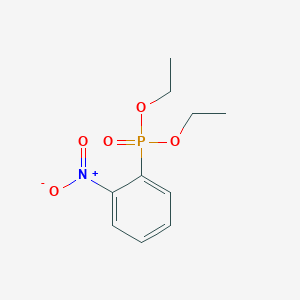
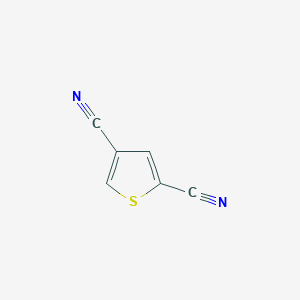
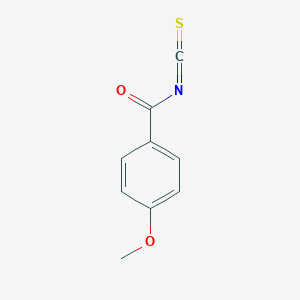
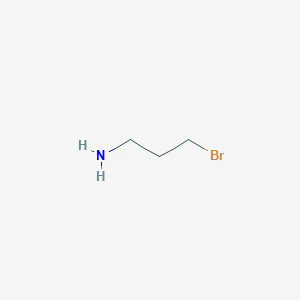
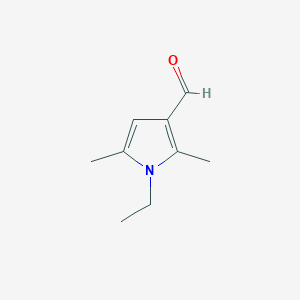
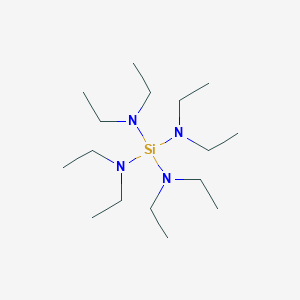
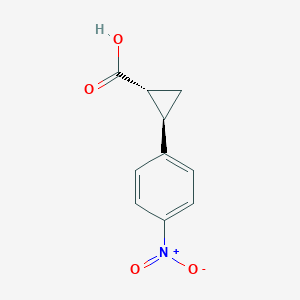
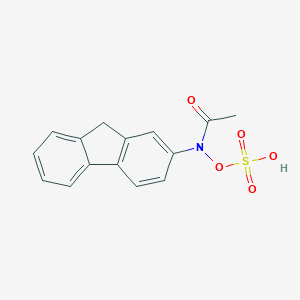

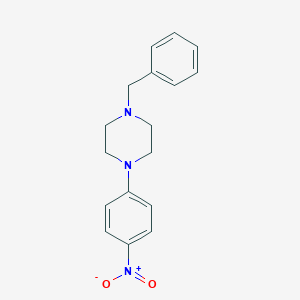
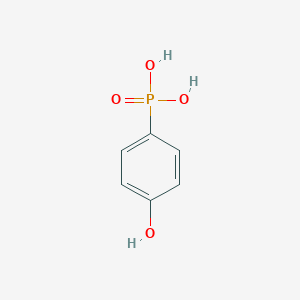
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)